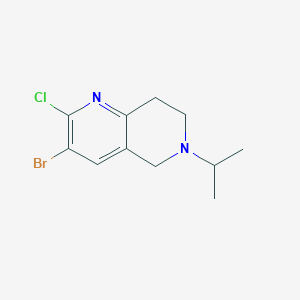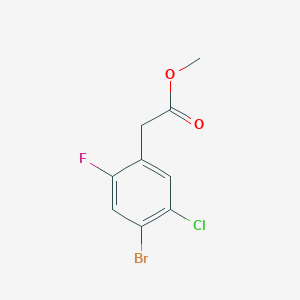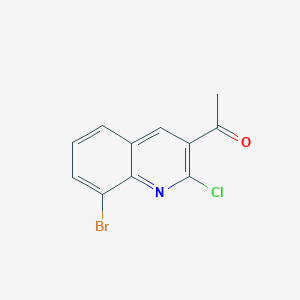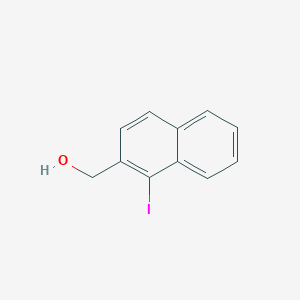
1-Iodonaphthalene-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodonaphthalene-2-methanol is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of an iodine atom attached to the first carbon of the naphthalene ring and a hydroxymethyl group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Iodonaphthalene-2-methanol can be synthesized through several methods. One common approach involves the iodination of 2-naphthol followed by a reduction process. The iodination can be carried out using reagents such as potassium iodide and potassium bromate in the presence of hydrochloric acid . The resulting 1-iodo-2-naphthol can then be reduced to this compound using reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Iodonaphthalene-2-methanol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions with nucleophiles.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include various reduced forms of the original compound.
Scientific Research Applications
1-Iodonaphthalene-2-methanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-iodonaphthalene-2-methanol involves its interaction with specific molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the hydroxymethyl group can undergo oxidation or reduction. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Iodonaphthalene: Lacks the hydroxymethyl group, making it less reactive in certain types of reactions.
2-Iodonaphthalene: The position of the iodine atom affects its reactivity and applications.
1-Iodo-2-naphthol: Contains a hydroxyl group instead of a hydroxymethyl group, leading to different chemical properties.
Uniqueness
1-Iodonaphthalene-2-methanol is unique due to the presence of both an iodine atom and a hydroxymethyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C11H9IO |
|---|---|
Molecular Weight |
284.09 g/mol |
IUPAC Name |
(1-iodonaphthalen-2-yl)methanol |
InChI |
InChI=1S/C11H9IO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6,13H,7H2 |
InChI Key |
FTOYCXYLFKAROA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2I)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


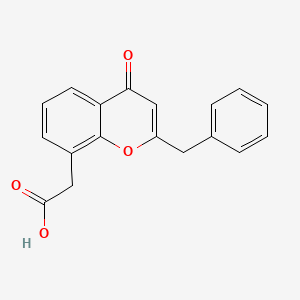

![1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11840970.png)

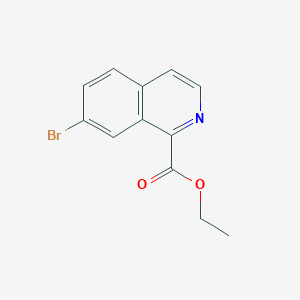
![5-Chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11840995.png)
![4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]benzaldehyde](/img/structure/B11841009.png)
![3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one oxalate](/img/structure/B11841011.png)


![4-Benzyl-4,7-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B11841022.png)
